![molecular formula C10H10N4O2 B1344443 3-[5-(氨甲基)-1,2,4-噁二唑-3-基]苯甲酰胺 CAS No. 1119449-55-6](/img/structure/B1344443.png)

3-[5-(氨甲基)-1,2,4-噁二唑-3-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

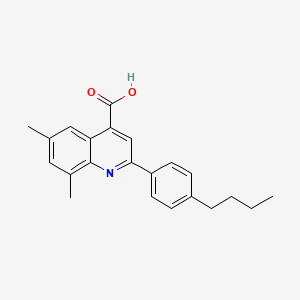

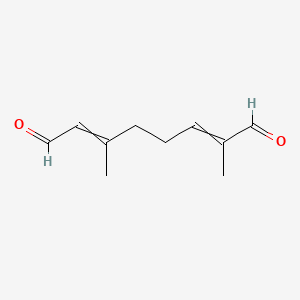

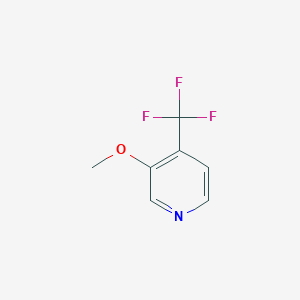

The compound "3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. This structure is known for its utility in medicinal chemistry due to its resemblance to peptide linkages and its ability to mimic biologically active molecules .

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives often involves the reaction of appropriate precursors under specific conditions. For instance, the synthesis of benzamide-based 5-aminopyrazoles, which share a similar benzamide moiety, was achieved through a reaction sequence starting with benzoyl isothiocyanate and malononitrile in the presence of KOH–EtOH . Similarly, the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide was performed using nitric oxide in basic methanol . These methods highlight the versatility of synthetic routes available for constructing the oxadiazole core and its benzamide conjugates.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using various spectroscopic techniques. For example, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, a related compound, was determined by single-crystal X-ray analysis, which provided detailed insights into the molecular conformation and crystal packing . Such structural analyses are crucial for understanding the relationship between the structure of these compounds and their biological activities.

Chemical Reactions Analysis

The reactivity of oxadiazole derivatives can lead to the formation of various bioactive compounds. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases led to the formation of 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles . These reactions are indicative of the potential transformations that the oxadiazole ring can undergo, which can be exploited to synthesize a wide range of pharmacologically relevant compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For example, the stability of 3-oxo-1,2,3-oxadiazoles in acidic and basic conditions has been noted, which is an important consideration for their potential as drug candidates . Additionally, the lipophilicity, solubility, and other physicochemical parameters are essential for determining the drug-likeness of these compounds, as seen in the ADMET prediction for a series of benzamide derivatives containing a thiadiazole scaffold .

科学研究应用

抗氧化活性

合成和抗氧化评价一些新的2-苯甲酰氨基-5-杂环基-1,3,4-噁二唑合成了一系列2-苯甲酰氨基-5-杂环基-1,3,4-噁二唑化合物,包括与3-[5-(氨甲基)-1,2,4-噁二唑-3-基]苯甲酰胺相关的化合物,并评估了它们的抗氧化活性。值得注意的是,一些化合物表现出优秀的抗氧化性能,并对DNA损伤提供了显著保护,突显了这些化合物在氧化应激相关应用中的潜力 (Bondock et al., 2016)。

抗癌活性

设计、合成和抗癌评价N-(4-{5-[4-(5-甲基-1,3,4-噁二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺合成了与3-[5-(氨甲基)-1,2,4-噁二唑-3-基]苯甲酰胺结构相关的化合物,并对它们在几种癌细胞系中的抗癌活性进行了评估。研究发现,这些化合物中有相当数量的化合物表现出中等至优秀的抗癌活性,其中一些衍生物甚至优于参考药物依托泊苷 (Ravinaik et al., 2021)。

杀线虫活性

设计、合成和新型1,2,4-噁二唑衍生物带有1,3,4-噻二唑酰胺基团的杀线虫活性合成了各种新型1,2,4-噁二唑衍生物,结构类似于3-[5-(氨甲基)-1,2,4-噁二唑-3-基]苯甲酰胺,并评估了它们的杀线虫活性。一些化合物表现出显著的杀线虫活性,为进一步在这一领域开发中提供了有希望的先导化合物 (Liu et al., 2022)。

抗菌活性

合成和新的N-(4-(5-芳基-3-(5-甲基-1,3,4-噁二唑-2-基)-1H-吡唑-1-基)苯基)-4-酰胺衍生物的抗分枝杆菌筛选该研究报告了几种N-(4-(5-芳基-3-(5-甲基-1,3,4-噁二唑-2-基)-1H-吡唑-1-基)苯基)-4-酰胺衍生物的合成和体外抗结核活性。一些化合物对结核分枝杆菌H37Rv表现出显著的抗结核活性,特定衍生物由于其显著的活性和对正常细胞系的非毒性而显示出有希望的先导分子潜力 (Nayak et al., 2016)。

安全和危害

作用机制

Target of Action

activities . The specific targets would depend on the exact biological activity of the compound.

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets leading to changes that result in their biological activity . The exact interactions would depend on the specific targets of the compound.

Biochemical Pathways

It’s known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways depending on their specific targets and biological activities .

Result of Action

The effects would be a result of the compound’s interaction with its targets and its influence on biochemical pathways .

属性

IUPAC Name |

3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15/h1-4H,5,11H2,(H2,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQHHBPGCVWDFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

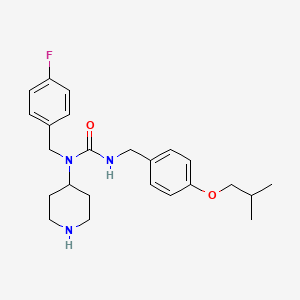

![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)